molecular formula C13H11N3O2 B5864264 N-(4-acetylphenyl)pyrazine-2-carboxamide

N-(4-acetylphenyl)pyrazine-2-carboxamide

Cat. No.: B5864264
M. Wt: 241.24 g/mol
InChI Key: OVTZIBIWFJTBRU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 4-acetylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate, resulting in the formation of the desired compound . Another method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, malononitrile for nucleophilic addition, and hydrazine for hydrazone formation . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts or specific solvents.

Major Products Formed

Major products formed from these reactions include brominated derivatives, hydrazones, and other substituted pyrazine-2-carboxamides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-acetylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential as an antimicrobial agent compared to other pyrazine-2-carboxamide derivatives .

Properties

IUPAC Name

N-(4-acetylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9(17)10-2-4-11(5-3-10)16-13(18)12-8-14-6-7-15-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZIBIWFJTBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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